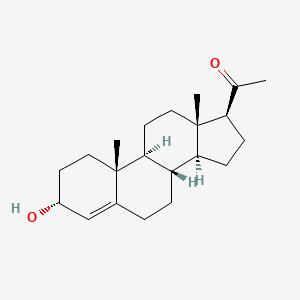

4-Pregnene-3alpha-ol-20-one

Description

Structure

3D Structure

Properties

CAS No. |

25680-68-6 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 |

InChI Key |

QWVWXRKHAXWWSV-QYYVTAPASA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |

Synonyms |

3 alpha-hydroxy-4-pregnen-20-one 3-dihydroprogesterone 3-hydroxypregn-4-en-20-one 3-hydroxypregn-4-en-20-one, (3beta)-isomer 3alpha-dihydroprogesterone 3alphaHP |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of 4 Pregnene 3alpha Ol 20 One

Precursors and Metabolic Pathways

The formation of 4-Pregnene-3alpha-ol-20-one is primarily achieved through the metabolic conversion of a key steroid hormone. This process is catalyzed by a specific family of enzymes that are crucial for regulating steroid activity.

The principal precursor for the biosynthesis of this compound is progesterone (B1679170). zen-bio.comoup.com Progesterone, a C21 steroid hormone essential for the menstrual cycle and pregnancy, serves as the direct substrate for this conversion. nih.govnih.gov Studies have demonstrated that various tissues can metabolize progesterone into an array of derivatives, including this compound. zen-bio.comoup.com This metabolic pathway has been confirmed both in vivo in different tissues and in vitro using purified recombinant enzymes that successfully convert progesterone into this compound. oup.com For instance, research on human adipose cells has identified the conversion of progesterone to 3α-hydroxy-4-pregnen-20-one (3αHP) as part of its local metabolism. zen-bio.com

The enzymatic conversion of progesterone to this compound is catalyzed by members of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme family. oup.com These enzymes belong to the aldo-keto reductase (AKR) superfamily and are responsible for the reduction of a keto group at the 3-position of the steroid's A-ring. nih.govresearchgate.net

In vitro studies using purified recombinant human and rat 3α-HSD isoforms have confirmed their ability to produce this compound from progesterone. oup.com Specifically, human type 2 3α-HSD, which is expressed in the brain, has been shown to mediate this conversion. oup.com There are four known human 3α-HSD isoforms, designated AKR1C1 through AKR1C4, which exhibit functional plasticity and can act on various steroid substrates, including androgens, estrogens, and progestins. nih.govnih.gov While they all share the ability to function as NAD(P)(H)-dependent reductases, their tissue distribution and substrate preferences vary, allowing for tissue-specific regulation of steroid hormone levels. nih.govresearchgate.net For example, AKR1C2 (type 3 3α-HSD) is involved in progesterone metabolism in adipose tissue. zen-bio.com

| Isoform (AKR Superfamily) | Common Name | Primary Functions Related to Steroid Metabolism | Reference |

|---|---|---|---|

| AKR1C1 | 20α(3α)-HSD | Acts as a 3α-HSD; reduces progesterone to 20α-hydroxyprogesterone. | nih.gov |

| AKR1C2 | Type 3 3α-HSD | Acts as a 3α-HSD; converts 3α-androstanediol to 5α-DHT; involved in progesterone metabolism in adipose tissue. | zen-bio.comnih.gov |

| AKR1C3 | Type 2 3α-HSD / Type 5 17β-HSD | Acts as a 3α-HSD; converts progesterone to 3α-hydroxy-4-pregnen-20-one; reduces androstenedione (B190577) to testosterone (B1683101). | oup.comnih.gov |

| AKR1C4 | Type 1 3α-HSD | Most catalytically efficient isoform; primarily liver-specific; inactivates 5α-dihydrotestosterone (5α-DHT). | nih.gov |

The primary and most clearly defined biosynthetic pathway for this compound is the direct reduction of progesterone by 3α-HSD enzymes. oup.com The metabolic process can also be reversible, as studies have shown that this compound can be rapidly oxidized back to progesterone in certain tissues. oup.com While the steroid landscape involves a complex network of interconversions, significant alternative endogenous pathways leading to the de novo synthesis of this compound from precursors other than progesterone are not extensively documented. Other related pregnene derivatives, such as 4-pregnene-20α-ol-3-one, are also formed from progesterone but via different enzymes (e.g., 20α-HSD). nih.govnih.gov

Role of 3alpha-Hydroxysteroid Dehydrogenase (3alpha-HSD/3alpha-HSO) Isoforms in Conversion

Tissue and Cellular Localization of this compound Synthesis

The production of this compound is not confined to a single organ but occurs in both central and peripheral locations, highlighting its potential for diverse physiological roles.

The central nervous system (CNS) is a key site for the synthesis of neurosteroids, including this compound, independent of peripheral endocrine glands. frontiersin.orgtandfonline.com The enzymes necessary for its production are expressed in the brain. nih.govnih.gov Research has specifically demonstrated that both the pituitary gland and the brain cortex can synthesize this compound from progesterone. oup.com

In studies using rat models, age-dependent production of this compound was observed in these tissues. oup.com For example, at 30 days of age, the pituitary converted a notable percentage of progesterone into this compound. oup.com This capacity for local synthesis within the brain and pituitary suggests that the compound can exert direct effects on neural and endocrine functions. oup.com The expression of the human type 2 3α-HSD isoform in a region-specific manner within the brain further supports the idea that this compound is synthesized in specific neural locations. oup.com

| Tissue | Age of Rat | This compound (% of Total Product) | Reference |

|---|---|---|---|

| Pituitary | 30 days | 2.5% | oup.com |

| Cortex | 30 days | 0.75% | oup.com |

| Pituitary | 60 days | Decreased synthesis compared to 30 days | oup.com |

In addition to the CNS, this compound is synthesized in peripheral tissues. It was first identified in the Sertoli cells of rat testes and was subsequently found in the rodent ovary. oup.com The adrenal glands and gonads are the primary sites of steroidogenesis, where the ultimate precursor, cholesterol, is converted to pregnenolone (B344588) and then to progesterone. wikipedia.orgscielo.br The presence of both the substrate (progesterone) and metabolizing enzymes (3α-HSDs) in these glands indicates their capacity for producing this compound. oup.comnih.gov

Furthermore, adipose tissue has been identified as a significant site of peripheral progesterone metabolism. zen-bio.comresearchgate.net Cultured human preadipocytes convert progesterone into several metabolites, including this compound, through the action of locally expressed steroid-converting enzymes like 3α-HSD. zen-bio.com

Localized Production in Peripheral Tissues (e.g., Breast Tissue, Adipose Cells)

While steroidogenesis is classically associated with the adrenal glands and gonads, there is significant local production of steroids in peripheral tissues, including breast tissue and adipose cells. nih.gov

In breast tissue , progesterone is metabolized into various compounds. iiarjournals.org Normal, non-tumorous breast tissue preferentially produces 4-pregnenes, with this compound being a prominent metabolite. researchgate.netnih.gov This is in contrast to tumorous breast tissue, which shows elevated 5α-reductase activity, leading to higher levels of 5α-pregnanes. researchgate.netnih.gov The ratio of 5α-pregnanes to 4-pregnenes is more than five times greater in cancerous breast tissue compared to normal tissue. researchgate.netnih.gov

Adipose cells , including both preadipocytes and mature adipocytes, are also capable of metabolizing progesterone. zen-bio.com In cultured preadipocytes, progesterone is converted into several metabolites, including this compound (referred to as 3α-dihydroprogesterone). zen-bio.com

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, influenced by enzymatic activity, the availability of its precursor, and intracellular signaling pathways.

Enzymatic Regulation and Modulators

The primary enzyme responsible for the synthesis of this compound is 3α-hydroxysteroid oxidoreductase (3α-HSO) . researchgate.net This enzyme converts progesterone directly to this compound. zen-bio.com The activity of 3α-HSO can be influenced by various factors. For instance, studies have shown that non-tumorous breast tissue has higher 3α-HSO activity compared to tumorous tissue. nih.gov

The activity of other enzymes in the progesterone metabolic pathway also indirectly regulates the production of this compound. A key enzyme is 5α-reductase , which converts progesterone to 5α-pregnane-3,20-dione (5αP), shunting the precursor away from the 4-pregnene pathway. researchgate.net Inhibitors of 5α-reductase, such as dutasteride, have been shown to block the conversion of progesterone to 5α-pregnanes, thereby increasing the production of 4-pregnenes like this compound. nih.gov

Another enzyme involved in progesterone metabolism is 20α-hydroxysteroid oxidoreductase (20α-HSO) , which produces 4-pregnen-20α-ol-3-one. nih.gov The relative activities of 3α-HSO, 5α-reductase, and 20α-HSO determine the metabolic fate of progesterone in a given tissue. nih.gov

| Enzyme | Action on Progesterone Metabolism | Effect on this compound Production | Modulators |

| 3α-Hydroxysteroid Oxidoreductase (3α-HSO) | Converts progesterone to this compound | Direct Synthesis | Indomethacin (inhibitor) |

| 5α-Reductase | Converts progesterone to 5α-pregnane-3,20-dione | Indirectly Decreases (by reducing precursor availability) | Dutasteride (inhibitor) nih.gov |

| 20α-Hydroxysteroid Oxidoreductase (20α-HSO) | Converts progesterone to 4-pregnen-20α-ol-3-one | Competes for the same precursor, potentially decreasing production |

Precursor Availability and Flux Dynamics

The primary precursor for the biosynthesis of this compound is progesterone . Therefore, the availability of progesterone is a critical determinant of its production. Progesterone itself is synthesized from cholesterol via pregnenolone. eur.nl

The metabolic flux, or the rate of conversion through different metabolic pathways, is crucial. In tissues like normal breast tissue, the metabolic pathway favoring the production of 4-pregnenes is more active. researchgate.netnih.goviiarjournals.org Conversely, in tumorous breast tissue, the flux is shifted towards the 5α-reduction pathway. researchgate.netnih.gov This dynamic balance between the competing enzymatic pathways dictates the local concentrations of this compound.

Intracellular Signaling Pathways Modulating Production

While direct evidence detailing the specific intracellular signaling pathways that modulate the production of this compound is still emerging, the regulation of the enzymes involved provides some clues. The expression of steroidogenic enzymes is often under the control of complex signaling networks. For instance, the expression of 5α-reductase and hydroxysteroid dehydrogenases can be altered at the mRNA level, suggesting transcriptional regulation. nih.gov

Further research is needed to fully elucidate the intricate signaling cascades that govern the activity and expression of 3α-HSO and other related enzymes, thereby controlling the localized production of this compound in peripheral tissues.

Metabolic Pathways and Enzyme Systems Governing 4 Pregnene 3alpha Ol 20 One

Phase I Metabolism of 4-Pregnene-3alpha-ol-20-one

Phase I metabolism of this compound predominantly involves reductive pathways that alter its steroid nucleus and side chain. These transformations are crucial in the biosynthesis of neuroactive steroids and in the catabolism of progesterone (B1679170) and its derivatives.

A critical metabolic step for this compound is its conversion to 5α-pregnane metabolites. This process begins with the irreversible reduction of the double bond at the C4-C5 position of the A-ring, a reaction catalyzed by 5α-reductase enzymes. researchgate.netmdpi.com This conversion is a key step in the synthesis of allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α-THP), a potent neurosteroid. nih.govwikipedia.org The pathway from progesterone often involves its initial conversion to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, followed by the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs) to produce allopregnanolone. mdpi.comnih.gov Similarly, this compound can be 5α-reduced to the corresponding 5α-pregnane. researchgate.net

The reduction of the Δ4-double bond is catalyzed by two primary isozymes of 5α-reductase: SRD5A1 (type 1) and SRD5A2 (type 2). wikipedia.orgnih.gov These enzymes are integral membrane proteins located in the endoplasmic reticulum and utilize NADPH as a cofactor. mdpi.comwikipedia.org

5α-Reductase Type 1 (5α-R1 or SRD5A1): This isozyme is expressed in various tissues, including the brain, and plays a significant role in the local synthesis of neurosteroids. nih.govbham.ac.uk It is found in both neurons and glial cells. nih.gov

5α-Reductase Type 2 (5α-R2 or SRD5A2): While prominently known for its role in androgen metabolism in reproductive tissues, 5α-R2 is also expressed in the brain and contributes to neurosteroid synthesis. nih.govbham.ac.uk

Table 1: Key Enzymes in the 5α-Reduction of this compound

| Enzyme | Gene | Location | Function in Pathway |

|---|---|---|---|

| 5α-Reductase Type 1 | SRD5A1 | Endoplasmic Reticulum | Catalyzes the irreversible reduction of the C4-C5 double bond. mdpi.comnih.gov |

Following the reduction of the A-ring, further metabolism can occur at the C-20 ketone group of the resulting 5α-pregnane structure. This reduction leads to the formation of pregnane (B1235032) diols, such as 5α-pregnan-3α,20α-diol. mdpi.com This metabolite is considered less active than its precursor, allopregnanolone, and its formation represents a step towards inactivation and subsequent excretion. mdpi.com

The reduction of the 20-keto group is primarily carried out by 20α-hydroxysteroid dehydrogenase (20α-HSD). wikipedia.org This enzyme belongs to the aldo-keto reductase (AKR) superfamily, with AKR1C1 being a key member that exhibits potent 20α-HSD activity. mdpi.comzen-bio.comoup.com

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme catalyzes the conversion of progesterone and its metabolites to their 20α-hydroxy forms. researchgate.netbioscientifica.com For example, it converts progesterone to 20α-hydroxyprogesterone. researchgate.netnih.gov In the context of allopregnanolone metabolism, 20α-HSD reduces the C-20 ketone to a hydroxyl group, forming 5α-pregnan-3α,20α-diol. mdpi.com

AKR1C1: This specific isozyme is a highly efficient 20-ketosteroid reductase. oup.com It utilizes NADPH to reduce the C-20 ketone of steroids like allopregnanolone, playing a crucial role in inactivating these potent neurosteroids. mdpi.comoup.com The reaction catalyzed by AKR1C1 is a key step in the catabolism of progesterone metabolites. zen-bio.comresearchgate.net

Table 2: Enzymes Involved in C-20 Ketone Reduction

| Enzyme | Family | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | Aldo-Keto Reductase (AKR) | Reduces the C-20 ketone group. wikipedia.orgresearchgate.net | Allopregnanolone | 5α-Pregnan-3α,20α-diol mdpi.com |

Besides the major reductive pathways, other hydroxylation and oxidation reactions can occur. For instance, studies have shown that pregnene derivatives can undergo hydroxylation at various positions, such as 6β, 7α, 11α, and 12β, often mediated by microbial enzymes or cytochromes P450. mdpi.comresearchgate.net While not the primary fate of this compound in mammalian systems, these reactions highlight the potential for diverse metabolic transformations. For example, the oxidation of the 3α-hydroxyl group can occur, leading back to a 3-oxo steroid. nih.gov Additionally, hydroxylation at the 16α position has been observed for sulfated 3α-hydroxy-5α-pregnane derivatives. nih.gov

The metabolism of steroids often involves reversible enzymatic reactions, leading to interconversions between different isomers. The activities of 3α-hydroxysteroid oxidoreductases (3α-HSOs) are reversible, controlling the balance between reductive and oxidative conversions within both 4-pregnenes and 5α-pregnanes. researchgate.net This means that this compound can be oxidized back to progesterone, and allopregnanolone can be oxidized to 5α-dihydroprogesterone. This dynamic equilibrium is crucial for regulating the local concentrations and biological activities of these steroids.

Other Hydroxylation and Oxidation Reactions

Enzymology of this compound Metabolism

The metabolic transformation of this compound is intricately linked to a specific group of enzymes that exhibit remarkable substrate and stereochemical specificity. These enzymatic processes are central to the regulation of steroid hormone activity.

Aldehyde Reductase (AKR) Superfamily Involvement

The metabolism of this compound is predominantly governed by the aldo-keto reductase (AKR) superfamily of enzymes. mdpi.com Specifically, members of the AKR1C subfamily, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, play a crucial role. nih.gov These enzymes function as hydroxysteroid dehydrogenases (HSDs), catalyzing the NADPH-dependent reduction of ketosteroids to their corresponding hydroxysteroids. uniprot.org

The AKR1C isoforms are key players in the metabolism of progesterone and its derivatives. nih.gov For instance, AKR1C1 and AKR1C3 are major reductive 20α-HSDs, while the AKR1C isozymes also possess 3α-HSD and 3β-HSD activities. nih.gov The formation of this compound is a step in the metabolic cascade of progesterone. icgeb.orgontosight.ai Progesterone can be metabolized by AKR1C1-AKR1C3 enzymes to form various pregnene derivatives. icgeb.org

The enzymes within the AKR1C subfamily exhibit broad positional specificity, acting on the 3, 17, and 20 positions of the steroid nucleus. uniprot.org This versatility allows them to regulate the metabolism of a wide array of steroid hormones, including androgens and estrogens. uniprot.org While they can catalyze both oxidation and reduction reactions, the presence of physiological concentrations of NADPH favors their role as reductases in vivo. uniprot.org

The table below summarizes the key AKR1C enzymes involved in pregnane metabolism.

| Enzyme | Alternative Name(s) | Primary Function in Steroid Metabolism |

| AKR1C1 | 20α-HSD; 3α-HSD | Catalyzes the reduction of progesterone to 20α-hydroxyprogesterone. mdpi.com Also exhibits 3α-HSD activity. nih.gov |

| AKR1C2 | 3α-HSD | Primarily functions as a 3α-HSD, involved in the metabolism of androgens. frontiersin.org |

| AKR1C3 | PGF synthase; 17β-HSD type 5 | Catalyzes the formation of prostaglandins (B1171923) and has high efficiency in interconverting testosterone (B1683101) and Δ⁴-androstene-3,17-dione. frontiersin.org |

| AKR1C4 | 3α-HSD | Efficiently catalyzes the reduction of 5α-pregnane-3,20-dione to allopregnanolone. frontiersin.org |

Stereospecificity of Enzymatic Conversions

A hallmark of the enzymatic reactions involving this compound is their high degree of stereospecificity. The hydroxysteroid dehydrogenases of the AKR superfamily demonstrate positional and stereospecificity in the formation of secondary alcohols on the steroid substrate. nih.gov

The reduction of the 3-oxo group of 5β-reduced steroids by AKR1C1–AKR1C4 enzymes predominantly results in the formation of 3α-hydroxy steroids. nih.gov This stereochemical preference is a critical determinant of the biological activity of the resulting steroid metabolite. The molecular basis for this stereospecificity lies in the architecture of the enzyme's active site, which dictates the orientation of the steroid substrate relative to the cofactor (NADPH). pnas.orgresearchgate.net For a 3α-hydroxysteroid to be formed, the α-face of the steroid molecule must be oriented towards the 4-pro-R hydrogen of the NADPH cofactor for hydride transfer. researchgate.net

The conversion of progesterone to its various metabolites, including this compound, is catalyzed by specific enzymes such as 3α-hydroxysteroid dehydrogenase. ontosight.ai These enzymes belong to the family of oxidoreductases and are systematically named based on the stereospecificity of the reaction they catalyze, for example, 3α-hydroxysteroid:NAD(P)+ oxidoreductase (B-specific). wikipedia.org The specificity for the 3α-position is crucial in determining the subsequent metabolic fate and physiological effects of the steroid.

The table below outlines the stereospecific outcomes of reactions catalyzed by AKR1C enzymes on related pregnane substrates.

| Enzyme | Substrate | Product(s) | Stereospecific Outcome |

| AKR1C1-AKR1C4 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one, 5β-pregnane-3α,20α-diol | Predominantly 3α-hydroxy formation nih.gov |

| AKR1C1-AKR1C4 | 20α-hydroxy-5β-pregnan-3-one | 5β-pregnane-3α,20α-diol | Exclusive formation of the 3α-diol nih.gov |

| AKR1C1 | Tibolone (a Δ⁵⁽¹⁰⁾-3-ketosteroid) | 3β-hydroxytibolone | Exclusive 3β-hydroxy formation researchgate.net |

| AKR1C2 | Tibolone | 3β-hydroxytibolone | Exclusive 3β-hydroxy formation researchgate.net |

| AKR1C4 | Tibolone | Predominantly 3α-hydroxytibolone | Predominantly 3α-hydroxy formation researchgate.net |

Comparative Metabolism of this compound and Related Pregnanes

The metabolism of this compound is best understood in the context of the broader metabolic pathways of progesterone and other related pregnane steroids. Progesterone undergoes extensive metabolism, leading to a variety of reduced metabolites with differing biological activities.

One of the primary metabolic routes for progesterone involves reduction at the C5 position, catalyzed by 5α-reductase (SRD5A1) or 5β-reductase (AKR1D1), followed by reduction of the 3-oxo and 20-oxo groups by AKR1C isoforms. nih.gov The metabolism of progesterone can lead to the formation of both 4-pregnene and 5α-pregnane metabolites. nih.gov In certain cell lines, progesterone is initially metabolized by AKR1C1-AKR1C3 to 4-pregnene-20α-ol-3-one, and concurrently by SRD5A1 to 5α-pregnane-3,20-dione, which is then further metabolized. nih.gov

The relative formation of 4-pregnene versus 5α-pregnane metabolites can vary depending on the cellular context and the expression levels of the metabolizing enzymes. nih.gov For instance, in endometriotic tissue, an enhanced metabolism of progesterone by SRD5A1 and the 20α-HSD and 3α/β-HSD activities of AKR1C1, AKR1C2, and AKR1C3 has been suggested. nih.gov

The metabolism of testosterone, another steroid hormone, also shares common enzymatic pathways with pregnanes. The 5β-reductase pathway for testosterone involves the action of AKR1D1 and subsequent reduction by AKR1C1–AKR1C4, similar to the metabolism of progesterone. nih.gov However, the specific roles and efficiencies of the AKR1C isoforms can differ between testosterone and progesterone metabolites. nih.gov

The table below provides a comparative overview of the key enzymes and metabolic outcomes for related pregnanes.

| Compound | Key Metabolizing Enzymes | Primary Metabolic Pathway(s) | Key Metabolites |

| Progesterone | AKR1C1-AKR1C3, SRD5A1, AKR1D1 | Reductive pathways at C5, C3, and C20 positions. | 4-pregnene-20α-ol-3-one, 5α-pregnane-3,20-dione, this compound, allopregnanolone icgeb.orgnih.gov |

| 5α-pregnane-3,20-dione | AKR1C4 | Reduction of the 3-oxo group. | 3α-hydroxy-5α-pregnan-20-one (Allopregnanolone) frontiersin.org |

| 20α-hydroxy-5β-pregnan-3-one | AKR1C1-AKR1C4 | Reduction of the 3-oxo group. | 5β-pregnane-3α,20α-diol nih.gov |

| 5β-dihydrotestosterone | AKR1C4 | Reduction of the 3-oxo group. | 3α,5β-tetrahydrosteroid of testosterone nih.gov |

Receptor Interactions and Non Genomic Signaling Mechanisms of 4 Pregnene 3alpha Ol 20 One

Modulation of Ligand-Gated Ion Channels

The primary and most well-documented non-genomic action of progesterone (B1679170) metabolites like allopregnanolone (B1667786) is the modulation of ligand-gated ion channels, which occurs rapidly, within milliseconds to seconds frontiersin.org. This activity is distinct from the slower, genomic effects mediated by nuclear receptors frontiersin.org.

Metabolites such as allopregnanolone are highly potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor wikipedia.orgscienceopen.com. This modulation enhances the receptor's response to its endogenous ligand, GABA, which is the primary inhibitory neurotransmitter in the mammalian brain. The 3α-hydroxy configuration of the steroid is critical for this potentiation; isomers with a 3β-hydroxy group, such as epipregnanolone, have little to no potentiating effect and may act as antagonists imrpress.com.

Neurosteroids interact with the GABAA receptor at binding sites that are distinct from those used by GABA itself, benzodiazepines, or barbiturates frontiersin.orgimrpress.com. This interaction does not require DNA binding or RNA synthesis frontiersin.org. Research using photoreactive neurosteroid analogs and mass spectrometry has identified multiple distinct binding sites within the receptor's transmembrane domains (TMDs) acs.org.

These sites include:

An intrasubunit site within the TMD of the α1 subunit.

A second intrasubunit site within the TMD of the β3 subunit.

An intersubunit site located at the interface between the β3(+) and α1(−) subunits acs.org.

Mutagenesis studies have confirmed that residues in both the α1 intrasubunit and the β3-α1 intersubunit sites are critical for the potentiating action of neurosteroids acs.org.

| Binding Site Location | Subunit(s) Involved | Domain | Significance |

|---|---|---|---|

| Intrasubunit | α1 | Transmembrane Domain (TMD) | Critical for neurosteroid-mediated potentiation of GABA-elicited currents. acs.org |

| Intrasubunit | β3 | Transmembrane Domain (TMD) | Identified as a novel binding site for neurosteroids. acs.org |

| Intersubunit | β3 and α1 | Transmembrane Domain (TMD) Interface | Plays a crucial role in the functional effects of neurosteroids on the receptor. acs.org |

By potentiating GABAA receptor function, 4-pregnene-3α-ol-20-one's metabolites enhance the flow of chloride (Cl⁻) ions through the receptor's channel imrpress.complos.org. In mature neurons, this increased chloride influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect conicet.gov.ar. The potentiation of GABA-evoked currents is a reversible and dose-dependent phenomenon mdpi.com. At higher concentrations, some neurosteroids can directly activate the GABAA receptor channel even in the absence of GABA, an effect also seen with barbiturates mdpi.com. The resulting current shares a common reversal potential with GABA-evoked responses, confirming that it is mediated by the same chloride channel researchgate.netmdpi.com.

The α4 subunit is concentrated in brain regions such as the thalamus, dentate gyrus, and striatum nih.gov. GABAA receptors that include the α4 subunit are notably insensitive to modulation by benzodiazepines nih.gov. Prolonged exposure to elevated neurosteroid levels can lead to compensatory changes in the brain, including an increased expression of the α4 subunit, which can alter network excitability nih.gov.

Beyond their primary action on GABAA receptors, neurosteroids have been shown to modulate other ligand-gated ion channels, generally at higher concentrations (micromolar range) than the nanomolar concentrations effective at GABAA receptors frontiersin.org.

NMDA Receptors : The interaction with N-methyl-D-aspartate (NMDA) receptors is complex. Some evidence suggests that allopregnanolone can indirectly modulate NMDA receptors, leading to an increase in glutamate (B1630785) release nih.govmdpi.comresearchgate.net. This effect was shown to be blockable by an NMDA receptor antagonist mdpi.comresearchgate.net. However, other studies report that allopregnanolone has little to no direct action on NMDA receptors wikipedia.org. In contrast, sulfated neurosteroids like pregnenolone (B344588) sulfate (B86663) act as potent allosteric modulators of the NMDA receptor mdpi.com.

Nicotinic Acetylcholine (nACh) Receptors : Allopregnanolone acts as a negative allosteric modulator, or inhibitor, of neuronal nACh receptors wikipedia.orgplos.org. This inhibitory effect occurs at micromolar concentrations and contrasts with its potentiating effect on GABAA receptors plos.org. A photoreactive analog of allopregnanolone was found to be a more potent inhibitor of nAChRs than the synthetic steroid alphaxalone nih.gov.

Serotonergic (5-HT) Receptors : Allopregnanolone has been identified as a negative allosteric modulator of the 5-HT3 receptor, another type of ligand-gated ion channel wikipedia.org. Additionally, studies indicate a functional interplay between allopregnanolone and the broader serotonergic system, with the neurosteroid capable of modulating serotonin (B10506) levels and metabolism scienceopen.comum.edu.arimrpress.com.

| Receptor | Observed Effect of Allopregnanolone | Effective Concentration | Reference |

|---|---|---|---|

| NMDA Receptor | Complex/Indirect Modulation; may increase glutamate release. Little direct action reported in some studies. | Micromolar | wikipedia.orgmdpi.comresearchgate.net |

| Nicotinic Acetylcholine (nACh) Receptor | Negative Allosteric Modulator (Inhibition) | Micromolar | wikipedia.orgplos.orgnih.gov |

| Serotonin (5-HT3) Receptor | Negative Allosteric Modulator (Inhibition) | Not specified | wikipedia.org |

Direct Allosteric Modulation of GABA<sub>A</sub> Receptors

Influence on GABA-Evoked Currents and Chloride Flux

Membrane Receptor Interactions

In addition to ligand-gated ion channels, neurosteroids interact with other types of membrane-bound receptors to exert their effects.

One significant target is the family of membrane progesterone receptors (mPRs) . Allopregnanolone is an agonist for several mPR subtypes, including mPRα, mPRβ, and mPRδ wikipedia.orgmdpi.comconicet.gov.ar. These are G-protein coupled receptors that mediate signaling through intracellular second messenger pathways conicet.gov.arsemanticscholar.org. The activity of allopregnanolone at these receptors may be linked to its neuroprotective properties wikipedia.org.

Another important class of membrane receptors modulated by neurosteroids is the Toll-like receptor (TLR) family, particularly TLR4, which is a key component of the innate immune system in the brain mdpi.com. Neurosteroids can modulate neuroinflammatory processes by interacting with these receptors, an action that is distinct from their GABAergic mechanisms mdpi.com.

Finally, while primarily a nuclear receptor, the Pregnane (B1235032) X Receptor (PXR) has been identified as a target for allopregnanolone nih.govmdpi.comsemanticscholar.org. PXR activation can influence the metabolism and actions of other molecules, and its interaction with allopregnanolone represents another layer of regulation by this class of steroids nih.govmdpi.com.

Potential Interactions with Membrane Progesterone Receptors (mPRs)

Evidence suggests that 4-pregnene-3alpha-ol-20-one exerts its effects by interacting with receptors located on the plasma membrane. Studies have identified specific plasma membrane receptors for 3α-hydroxy-4-pregnen-20-one in MCF-7 breast cancer cells. nih.gov The actions of this steroid are characterized by their rapid onset, which is indicative of non-genomic mechanisms initiated at the cell surface rather than through the slower process of gene transcription. nih.gov

Research on anterior pituitary cells has shown that 3αHP can suppress gonadotropin-releasing hormone (GnRH)-induced follicle-stimulating hormone (FSH) release. nih.gov This effect appears to be mediated at the level of the gonadotroph membrane. nih.gov Further supporting a membrane-initiated mechanism, studies using a BSA-conjugate of 3αHP, which prevents the steroid from entering the cell, demonstrated a similar suppression of GnRH-induced FSH release. nih.gov This provides strong evidence that 3αHP's actions are initiated by binding to a receptor on the cell surface. nih.gov

While 3αHP has demonstrated membrane-level activity, the broader family of membrane progesterone receptors (mPRs) are known to bind progesterone and its metabolite allopregnanolone. wikipedia.org These receptors, part of the progestin and adipoQ receptor (PAQR) family, are distinct from the nuclear progesterone receptor and mediate rapid signaling events. wikipedia.org There are several subtypes of mPRs, including mPRα, mPRβ, mPRγ, mPRδ, and mPRε, which are involved in various physiological processes. nih.govwikipedia.org The interaction of progesterone with these receptors can activate G-proteins and MAPK cascades. researchgate.net

Intracellular Signaling Cascades Activated by this compound

The binding of this compound to its membrane receptors triggers a series of intracellular signaling events. These cascades are crucial for its rapid, non-genomic effects on cellular function.

Involvement of Protein Kinase C (PKC)

A key signaling pathway implicated in the action of this compound is the Protein Kinase C (PKC) pathway. nih.govoup.com PKC is a family of serine- and threonine-specific protein kinases involved in diverse cellular signaling processes. oup.com Studies on anterior pituitary cells suggest that 3αHP's suppression of FSH release involves the PKC cell signaling pathway. nih.govoup.com

Experimental findings indicate that 3αHP can suppress FSH release that has been stimulated by a PKC activator. oup.com Conversely, when GnRH-induced FSH release is decreased by a PKC inhibitor, the addition of 3αHP leads to a further suppression. oup.com These results suggest that 3αHP may act in part at the level of PKC, as well as potentially other sites within the cell signaling cascade. oup.com The phosphoinositol cell signaling cascade, which involves PKC, has been identified as a target for the immediate, non-genomic effects of 3αHP. nih.gov

Activation of Src and FAK Pathways

While direct evidence linking this compound to the Src and Focal Adhesion Kinase (FAK) pathways is limited in the available research, these pathways are known to be activated by related steroid hormones. For instance, the progesterone metabolite allopregnanolone has been shown to activate Src and phospho-FAK kinases, which promotes Schwann cell motility and morphology. conicet.gov.ar In human glioblastoma cells, allopregnanolone promotes migration and invasion through the activation of the c-Src protein. mdpi.com

Progesterone itself can also act through non-classical pathways involving integrin-FAK signaling. nih.gov In astrocytes, progesterone-mediated activation of FAK is suggested to play a role in reducing female stress responses. nih.gov Given that different progesterone metabolites can have distinct, and sometimes opposing, biological effects, the specific impact of this compound on the Src and FAK pathways requires direct investigation. nih.gov

CREB Phosphorylation Modulation

The modulation of cAMP response element-binding protein (CREB) phosphorylation is a critical downstream event in many signaling pathways. Phosphorylation of CREB is associated with the activation of gene expression for proteins involved in processes like cell proliferation and survival. nih.govcore.ac.uk

Ovarian hormones are known to activate CREB. core.ac.uk Specifically, the progesterone metabolite allopregnanolone has been shown to increase the phosphorylation of CREB in human Schwann cells. nih.gov This effect is linked to an increase in intracellular calcium and cAMP levels, which promotes the activation of protein kinase A (PKA), a known activator of CREB. nih.gov The activation of neurosteroidogenesis itself can be regulated by transcription factors like CREB. physiology.org However, direct research specifically demonstrating the modulation of CREB phosphorylation by this compound is not detailed in the currently available studies.

Data Tables

Table 1: Summary of Signaling Interactions for Pregnane Steroids

| Compound | Receptor/Pathway | Effect | Cell Type/System | Citation |

| This compound (3αHP) | Membrane Receptors | Binds to plasma membrane receptors | MCF-7 breast cancer cells | nih.gov |

| Protein Kinase C (PKC) | Interacts with the PKC pathway to suppress FSH release | Rat anterior pituitary cells | nih.govoup.com | |

| Allopregnanolone (3α,5α-THP) | Membrane Progesterone Receptors (mPRs) | Binds to mPRα and mPRβ | General | nih.gov |

| Src/FAK Pathway | Activates Src and FAK | Schwann cells | conicet.gov.ar | |

| CREB | Increases phosphorylation | Human Schwann cells | nih.gov | |

| Progesterone | Membrane Progesterone Receptors (mPRs) | Binds to mPRs | General | wikipedia.org |

| FAK Pathway | Activates FAK | Astrocytes | nih.gov | |

| CREB | Activates CREB (as an ovarian hormone) | General | core.ac.uk |

Cellular and Subcellular Mechanisms of Action of 4 Pregnene 3alpha Ol 20 One

Impact on Neuronal Excitability and Synaptic Function

4-Pregnene-3alpha-ol-20-one plays a crucial role in modulating the excitability of neurons and the function of synapses, primarily through its interaction with inhibitory neurotransmitter systems.

Regulation of Inhibitory Neurotransmission

This compound is recognized as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAᴀ) receptor. oup.comebi.ac.uk This receptor is the principal mediator of inhibitory neurotransmission in the brain. By binding to a site on the GABAᴀ receptor that is distinct from the binding sites for GABA itself, benzodiazepines, and barbiturates, this compound enhances the receptor's response to GABA. frontiersin.org This potentiation of GABA-induced chloride ion (Cl⁻) conductance leads to hyperpolarization of the neuron's membrane potential, making it more difficult for an action potential to be generated and thus reducing neuronal excitability. oup.compharmacompass.com This mechanism contributes to the anxiolytic and analgesic actions of the compound. oup.com

Influence on Neurotransmitter Release (e.g., Glutamate (B1630785), GABA)

Research indicates that metabolites of progesterone (B1679170) can influence the release of key neurotransmitters. Specifically, the related neurosteroid 5α-pregnan-3α-ol-20-one has been shown to reduce the depolarization-induced release of both GABA and glutamate from nerve terminals in the hippocampus. nih.gov This suggests a presynaptic mechanism of action, potentially affecting the machinery of vesicular release. nih.govnih.gov While direct evidence for this compound's effect on neurotransmitter release is still emerging, its structural similarity to other neuroactive steroids that modulate glutamate and GABA release suggests it may share these properties. nih.govebi.ac.uknih.gov For instance, some neurosteroids have been found to potentiate presynaptic glutamate release through distinct mechanisms. ebi.ac.uk

Effects on Cellular Proliferation and Differentiation

Beyond its immediate effects on neuronal signaling, this compound also demonstrates significant regulatory effects on the fundamental cellular processes of proliferation and differentiation, particularly within neural and cancer cell contexts.

Modulation of Neural Progenitor Cell Proliferation

Studies have shown that certain progesterone metabolites can act as potent promoters of neurogenesis. For example, the related neurosteroid allopregnanolone (B1667786) has been demonstrated to induce the proliferation of both rat hippocampal neural progenitor cells and human cortical neural stem cells. lmu.edujneurosci.orgnih.gov This proliferative effect is stereoisomer-specific. lmu.edujneurosci.org While direct studies on this compound are less common, the established neurogenic potential of structurally similar neurosteroids suggests a possible role in regulating the proliferation of neural progenitor cells, which are the precursors to various cell types in the central nervous system. mdpi.comfrontiersin.org

Impact on Cell Cycle Gene Expression

The proliferative effects of related neurosteroids are linked to their ability to modulate the expression of genes that control the cell cycle. For instance, allopregnanolone has been found to increase the expression of genes that promote mitosis while inhibiting the expression of genes that suppress cell proliferation. jneurosci.orgnih.gov This includes the upregulation of key cell cycle proteins such as CDC2 and Proliferating Cell Nuclear Antigen (PCNA), which are essential for progression through mitosis. jneurosci.org This modulation of cell cycle gene expression provides a molecular basis for the observed increases in cell proliferation. jneurosci.orgnih.gov

Influence on Cell Migration and Adhesion

Research suggests that 4-pregnene metabolites can influence cell migration and adhesion, processes crucial for both normal development and the progression of diseases like cancer. iiarjournals.org In breast cancer cell lines, 4-pregnene metabolites have been shown to have anti-cancer-like effects, suppressing cell proliferation and detachment. researchgate.netnih.gov This is in contrast to 5α-reduced progesterone metabolites, which tend to promote mitogenic and metastatic activity. researchgate.netnih.gov The balance between the formation of 4-pregnenes and 5α-pregnanes appears to be a critical factor in determining cellular behavior, with this compound contributing to the suppression of processes that favor tumorigenesis. researchgate.net

Table of Findings on the Cellular and Subcellular Mechanisms of this compound and Related Compounds

| Mechanism Category | Specific Effect | Compound(s) Studied | Key Findings | References |

|---|---|---|---|---|

| Neuronal Excitability | Regulation of Inhibitory Neurotransmission | This compound, Allopregnanolone | Potentiates GABAᴀ receptor function, enhancing GABA-induced Cl⁻ conductance and reducing neuronal excitability. | oup.comebi.ac.ukfrontiersin.org |

| Synaptic Function | Influence on Neurotransmitter Release | 5α-pregnan-3α-ol-20-one | Reduces depolarization-induced release of GABA and glutamate from hippocampal nerve terminals. | nih.gov |

| Cellular Proliferation | Modulation of Neural Progenitor Cell Proliferation | Allopregnanolone | Promotes proliferation of rat hippocampal and human cortical neural progenitor cells. | lmu.edujneurosci.orgnih.gov |

| Cellular Proliferation | Impact on Cell Cycle Gene Expression | Allopregnanolone | Increases expression of genes promoting mitosis (e.g., CDC2, PCNA) and inhibits expression of genes repressing proliferation. | jneurosci.orgnih.gov |

| Cell Migration & Adhesion | Influence on Cell Migration and Adhesion | 4-Pregnene metabolites | Suppresses proliferation and detachment of breast cancer cells. | researchgate.netiiarjournals.orgnih.gov |

Role in Cellular Homeostasis and Apoptosis Pathways

The progesterone metabolite this compound, also known as 3α-hydroxy-4-pregnen-20-one (3αHP), is implicated in the modulation of cellular processes, including proliferation and apoptosis. researchgate.netphysiology.org As a product of progesterone metabolism by enzymes like 3α-hydroxysteroid oxidoreductase (3α-HSO), its biological activities are often considered within the broader context of progesterone's effects on target tissues. researchgate.net In certain pathological contexts, such as cancer, the metabolic conversion of progesterone to its derivatives like this compound is a significant factor, as these metabolites may possess distinct biological activities from the parent hormone. researchgate.net

While extensive research has focused on the anti-apoptotic actions of related neurosteroids like allopregnanolone, the specific mechanisms of this compound are an emerging area of investigation. nih.govnih.gov Evidence points towards its involvement in modulating cell survival pathways, particularly in hormone-sensitive cancers. Research has shown that progesterone metabolites, including this compound, are believed to modulate breast cell proliferation. physiology.org

Specific binding of 3α-hydroxy-4-pregnen-20-one has been observed in the membrane fraction of MCF-7 breast cancer cells, suggesting a potential mechanism of action initiated at the cell surface. physiology.org This binding is distinct from the classical nuclear progesterone receptors and points towards non-genomic pathways. physiology.org In contrast to the well-documented anti-apoptotic effects of allopregnanolone, which are often mediated through membrane progesterone receptors (mPRs) or modulation of the GABA-A receptor, the precise downstream signaling cascades activated by this compound are still being elucidated. nih.govnih.govfrontiersin.org In human breast cancer cells, progesterone metabolism is altered compared to non-tumorous tissue, with a notable conversion to various metabolites, including 3αHP, which may contribute to the complex regulation of apoptosis and proliferation in these cells. researchgate.net

| Cell Line | Finding | Implication | Source |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | Specific binding of 3α-hydroxy-4-pregnen-20-one to the cell membrane fraction was detected. | Suggests a non-genomic mechanism of action, potentially modulating cell proliferation and survival pathways at the membrane level. | physiology.org |

| Human Breast Tumors (General) | Progesterone is actively metabolized to 4-pregnen-3α-ol-20-one (3αHP) by 3α-HSDs. | The local production of this metabolite may play a role in the hormonal regulation of tumor cell behavior, including apoptosis. | researchgate.net |

Stereospecificity of Biological Activity

The orientation of the hydroxyl group at the C3 position is a crucial factor. Steroids with a 3α-hydroxy configuration, such as the related compound allopregnanolone (3α-hydroxy-5α-pregnan-20-one), are potent positive allosteric modulators of the GABA-A receptor. frontiersin.orgfrontiersin.org In contrast, their 3β-hydroxy stereoisomers are often weak modulators or can act as antagonists at the same receptor, competing with the 3α-isomers for binding sites. frontiersin.orgbioscientifica.com

Furthermore, the stereochemistry of the junction between the A and B rings of the steroid nucleus, which is established following the reduction of the Δ4-double bond present in this compound, is of paramount importance. This reduction results in either a 5α or 5β configuration. nih.gov The 5α configuration leads to a relatively flat, planar molecule, whereas the 5β configuration creates a bent or "kinked" structure. vulcanchem.comresearchgate.net This structural difference significantly impacts how the steroid fits into a receptor's binding pocket. gfmer.ch For instance, 5α-reduced androgens like dihydrotestosterone (B1667394) are highly potent, while their 5β-epimers are devoid of androgenic activity. gfmer.ch In the context of neurosteroids, both 5α and 5β isomers can be active, but their potency and pharmacological profiles often differ substantially. researchgate.net The stereospecificity extends to other positions as well; for example, the amoebicidal activity of pregnene alkaloids is highly dependent on the stereochemistry at both the C3 and C20 positions. ias.ac.in

| Stereochemical Feature | Isomer 1 | Isomer 2 | Observed Difference in Biological Activity | Source |

|---|---|---|---|---|

| C3 Hydroxyl Group Orientation | 3α-Hydroxy | 3β-Hydroxy | 3α-isomers are often potent positive modulators of GABA-A receptors, while 3β-isomers are typically weak modulators or antagonists. | frontiersin.orgfrontiersin.org |

| A/B Ring Junction | 5α-Configuration (Planar) | 5β-Configuration (Bent) | The different shapes dramatically alter receptor binding and biological function. 5α-dihydrotestosterone is a potent androgen, while the 5β-epimer is inactive. | gfmer.ch |

| C7 Hydroxyl Group Orientation | 7α-Hydroxypregnenolone | 7β-Hydroxypregnenolone | The 7α-isomer stimulates locomotor activity in newts, whereas the 7β-isomer has no effect at the same dose. | pnas.org |

| C20 Amino Group Orientation | 20α-Amino-pregn-5-ene-3β-ol | 20β-Amino-pregn-5-ene-3β-ol | The 20α-isomer shows significantly higher amoebicidal activity compared to the 20β-isomer. | ias.ac.in |

Investigation of 4 Pregnene 3alpha Ol 20 One in Preclinical Research Models

In Vitro Studies Using Cell Lines and Primary Cultures

In vitro models, including neuronal, glial, and cancer cell lines, have been instrumental in dissecting the molecular and cellular effects of 4-pregnene-3alpha-ol-20-one.

Neuronal Cell Culture Models

Studies utilizing primary hippocampal neurons and neuronal progenitor cells have revealed significant effects of this compound on neuronal development and function.

In cultured embryonic hippocampal neurons, this compound has been shown to influence neurite outgrowth. frontiersin.org Initial observations indicated that it induced a regression of neurites, which was hypothesized to be a precursor to mitosis. nih.gov Subsequent research confirmed that this compound promotes the proliferation of both rat hippocampal neural progenitor cells (NPCs) and human neural stem cells (hNSCs). nih.govjneurosci.org This pro-neurogenic effect was found to be dose-dependent and specific to the steroid's isomer, with related steroids not producing the same increase in cell proliferation. nih.govjneurosci.org

Mechanistically, the proliferative action of this compound in neuronal progenitors is linked to the modulation of cell-cycle genes. jneurosci.org Microarray analysis has shown that it increases the expression of genes that promote mitosis while inhibiting those that suppress cell proliferation. jneurosci.org This effect is mediated through a rapid increase in intracellular calcium via the activation of voltage-gated L-type calcium channels (VGLCC), a process that can be blocked by the VGLCC antagonist nifedipine. jneurosci.org Furthermore, immunofluorescent studies have confirmed that the newly generated cells are of a neuronal lineage, expressing markers such as nestin and Tuj1. nih.govjneurosci.org

Interactive Table: Effects of this compound on Neuronal Cells

| Cell Type | Finding | Mechanism | Reference |

|---|---|---|---|

| Embryonic Hippocampal Neurons | Induced neurite regression. | Prelude to mitogenesis. | nih.gov |

| Rat Hippocampal NPCs | Increased proliferation. | Upregulation of mitotic genes, VGLCC activation. | nih.govjneurosci.org |

Glial Cell Models

The influence of this compound extends to glial cells, which play crucial roles in brain health and disease. In vitro studies on various glial cell types have demonstrated the compound's immunomodulatory and protective functions.

In microglial cell models, such as the murine BV-2 cell line and primary microglia, this compound has been shown to modulate cellular morphology and function. mdpi.com Treatment with the compound led to an extension of microglial cell processes and a decrease in their migratory capacity. mdpi.com Notably, it also modulated the phagocytic activity of these cells. mdpi.com These effects are mediated, at least in part, through GABAA receptors expressed by microglia. mdpi.comfrontiersin.org

Astrocytes, another critical glial cell type, are also responsive to this compound. In cultured astrocytes, the compound has been found to decrease oxidative stress and inhibit pro-inflammatory activation. frontiersin.org It can reduce levels of reactive oxygen species (ROS) and restore cellular ATP levels. frontiersin.org

Furthermore, in oligodendrocytes, the myelin-producing cells of the central nervous system, this compound has been shown to play a role in their development and maturation, often in conjunction with GABAergic signaling. nih.gov

Cancer Cell Line Investigations (mechanistic studies, not clinical relevance)

The effects of this compound have also been investigated in various cancer cell lines to understand its mechanistic actions, independent of any potential clinical relevance. These studies have revealed a complex, often dose-dependent, influence on cancer cell biology.

In human glioblastoma cell lines such as U87, U251, and LN229, nanomolar concentrations of this compound have been observed to promote cell proliferation, migration, and invasion. mdpi.comnih.gov Mechanistically, these effects are associated with the overexpression of genes related to proliferation and DNA repair, as well as the activation of Src-mediated pathways. nih.gov

Conversely, in other cancer cell lines, high concentrations of the compound have been shown to have inhibitory effects. In T98G and A172 human glioblastoma cells, high micromolar concentrations of this compound promoted cell death and enhanced the efficacy of the chemotherapeutic agent temozolomide. nih.gov

In breast cancer cell lines like MCF-7 and T47D, the response to this compound is also concentration-dependent. nih.gov Low concentrations stimulated an increase in cell numbers, whereas high concentrations decreased cell viability. nih.gov Similarly, in the IGROV-1 human ovarian cancer cell line, low concentrations promoted proliferation, migration, and clonogenicity. nih.govconicet.gov.ar

The metabolism of progesterone (B1679170), the precursor to this compound, differs between normal and cancerous breast tissues. iiarjournals.org In cancerous breast tissue, there is a preferential metabolism towards 5α-pregnane derivatives, which have been shown to stimulate cell proliferation. iiarjournals.orgresearchgate.net

Interactive Table: Mechanistic Effects of this compound in Cancer Cell Lines

| Cell Line | Concentration | Effect | Mechanism | Reference |

|---|---|---|---|---|

| U87, U251, LN229 (Glioblastoma) | Nanomolar | Proliferation, Migration, Invasion | Overexpression of proliferation genes, Src activation. | mdpi.comnih.gov |

| T98G, A172 (Glioblastoma) | High Micromolar | Cell Death, Potentiation of Temozolomide | - | nih.gov |

| MCF-7, T47D (Breast Cancer) | Low | Increased Cell Number | - | nih.gov |

| MCF-7, T47D (Breast Cancer) | High | Decreased Viability | - | nih.gov |

Animal Models for Mechanistic Elucidation

Animal models, particularly rodent models, have been essential for understanding the in vivo effects of this compound and its role as a neurosteroid.

Rodent Models for Neurosteroid Research

Research in rodent models has provided significant insights into the behavioral and neurobiological effects of this compound. nih.gov Studies in rats have demonstrated that this neurosteroid can facilitate social and sexual behaviors, which in turn leads to increased levels of the compound in brain regions associated with these functions, such as the midbrain and hippocampus. nih.gov

The cognitive effects of this compound have also been explored in rodent models. For instance, in object recognition tasks, performance has been correlated with the levels of this neurosteroid in the cortex. nih.gov

Furthermore, rodent models have been crucial in studying the neurogenic potential of this compound in vivo. Administration of the compound has been shown to promote neurogenesis, and this effect is often linked to its interaction with GABAA receptors. frontiersin.org The enzymes responsible for the synthesis of this compound from progesterone, namely 5α-reductase and 3α-hydroxysteroid dehydrogenase, are expressed in various brain regions, allowing for its de novo synthesis in the central nervous system. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Animal Studies

While detailed pharmacokinetic and pharmacodynamic data in animal models are part of ongoing research, studies in healthy women have provided some initial insights that can inform animal research. Intravenous administration of this compound in women resulted in dose-dependent increases in serum concentrations, which correlated with behavioral effects such as sedation. researchgate.net These studies also noted the metabolism of related compounds, such as isoallopregnanolone, to allopregnanolone (B1667786), which is the 5-alpha-reduced form of this compound. Such metabolic conversions are a critical consideration in designing and interpreting animal pharmacokinetic and pharmacodynamic studies.

Role in Brain Regional Activity

Preclinical research indicates that this compound, an endogenous neurosteroid, exerts notable effects on central nervous system activity, influencing behaviors such as anxiety, pain perception, and social interactions. Studies involving intracerebroventricular (i.c.v.) administration in animal models have been crucial in elucidating its role in specific brain functions.

Investigations into its anxiolytic properties have shown that i.c.v. administration of this compound significantly reduces anxiety-like behaviors in mice. capes.gov.br In an odor preference test, mice treated with the compound spent a markedly increased amount of time in proximity to a predator odor, a response indicative of an anxiolytic effect. capes.gov.br This action is believed to be mediated through its interaction with the GABA-A receptor, as the effects were diminished by GABA-A antagonists. capes.gov.br

Beyond its role in anxiety, this compound has demonstrated central analgesic effects. When administered directly into the cerebral ventricles of mice, the steroid produced a significant, dose-dependent analgesic response. nih.gov This effect was found to be stereospecific, with its 3-beta stereoisomer failing to produce the same outcome. nih.gov The mechanisms underlying this pain-reducing effect appear to involve benzodiazepine-GABA-opiate pathways and calcium channels. nih.gov

Furthermore, this neurosteroid appears to modulate social and reproductive behaviors. In male mice, this compound has been shown to enhance the preference for odors from estrous females, suggesting a role in chemosensory-mediated social responses. psu.edu It is also recognized as a precursor to the potent neurosteroid allopregnanolone and can independently regulate hormonal secretion. psu.edu For instance, it can inhibit the release of follicle-stimulating hormone (FSH) from the anterior pituitary gland through a rapid, non-genomic mechanism that involves calcium and protein kinase C signaling pathways. psu.eduwikipedia.org This action occurs independently of its potential conversion to allopregnanolone. psu.edu

Comparative Studies with Allopregnanolone and Other Neurosteroids

Distinguishing Roles of this compound vs. 5alpha-Reduced Metabolites

The physiological roles of this compound can be distinguished from those of 5α-reduced neurosteroids, such as allopregnanolone, based on their metabolic pathways, tissue-specific production, and resulting cellular effects. While both are metabolites of progesterone and can act as positive allosteric modulators of the GABA-A receptor, their structural differences lead to distinct biological activities. capes.gov.brwikipedia.orgfrontiersin.org

The primary distinction lies in their biosynthesis. This compound is classified as a 4-pregnene, meaning it retains the characteristic double bond between carbons 4 and 5 in the A-ring of its steroid structure, similar to progesterone. researchgate.net Its formation from progesterone is catalyzed by the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSO). researchgate.net In contrast, 5α-reduced metabolites, including the prominent neurosteroid allopregnanolone (also known as 5α-pregnan-3α-ol-20-one), are synthesized via the action of the enzyme 5α-reductase, which saturates the double bond. researchgate.netnih.gov This metabolic divergence is significant; for example, the production of this compound is not affected by 5α-reductase inhibitors like finasteride, which do block the formation of allopregnanolone. wikipedia.org

Preclinical studies in breast tissue have highlighted a differential production of these metabolites that correlates with tissue health. Normal (nontumorous) breast tissue tends to produce more 4-pregnenes, including this compound. researchgate.net Conversely, tumorous breast tissue exhibits elevated 5α-reductase activity, leading to a significantly higher concentration of 5α-pregnanes. researchgate.netnih.gov

This differential production is associated with opposing cellular effects. Research using breast cancer cell lines has demonstrated that this compound inhibits cell proliferation and reduces cell detachment. researchgate.netnih.gov In stark contrast, the 5α-reduced metabolite 5α-pregnane-3,20-dione (5αP) stimulates these same processes, which are linked to tumor growth and metastasis. researchgate.netnih.gov These findings suggest that an increased ratio of 5α-pregnanes to 4-pregnenes may contribute to the promotion of cancer. researchgate.net

Table 1: Comparative Overview of this compound and 5α-Reduced Metabolites

| Feature | This compound | 5α-Reduced Metabolites (e.g., Allopregnanolone) |

|---|---|---|

| Chemical Structure | Retains C4-C5 double bond (4-pregnene) researchgate.net | Lacks C4-C5 double bond (5α-pregnane) researchgate.net |

| Key Biosynthetic Enzyme | 3α-hydroxysteroid oxidoreductase (3α-HSO) researchgate.net | 5α-reductase researchgate.net |

| Effect of 5α-Reductase Inhibitors | Production is not blocked wikipedia.org | Production is blocked |

| Predominant Production in Breast Tissue | Normal (nontumorous) tissue researchgate.net | Tumorous tissue researchgate.netnih.gov |

| Effect on Breast Cancer Cell Proliferation | Inhibitory researchgate.netnih.gov | Stimulatory researchgate.netnih.gov |

| GABA-A Receptor Modulation | Positive allosteric modulator capes.gov.brwikipedia.org | Positive allosteric modulator frontiersin.org |

Advanced Analytical Methodologies for 4 Pregnene 3alpha Ol 20 One Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and most critical step in the analysis of 4-Pregnene-3alpha-ol-20-one is its extraction from biological matrices such as plasma, serum, urine, or tissue homogenates. The choice of method depends on the sample type, the required purity, and the subsequent analytical technique. Common sample preparation procedures aim to remove proteins, lipids, and other interfering substances while maximizing the recovery of the target analyte. nih.gov

Liquid-Liquid Extraction (LLE): This is a classic method for separating steroids from aqueous biological fluids. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov A mixture of hexane (B92381) and diethyl ether or hexane and ethyl acetate (B1210297) is frequently used for the extraction of progesterone (B1679170) and its metabolites. nih.govarborassays.com The process typically involves mixing the sample with the organic solvent, separating the organic phase containing the steroid, and then evaporating the solvent to concentrate the extract. nih.gov For acidic or basic compounds, the pH of the aqueous phase can be adjusted to improve selectivity, though this is less common for neutral steroids like this compound. nih.gov

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. thermofisher.com This technique uses a solid adsorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. nih.gov After loading the sample, interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. thermofisher.com For steroid analysis, reversed-phase sorbents like C18 are commonly used. nih.gov More advanced SPE materials include molecularly imprinted polymers (MIPs), which are designed with custom-made binding sites for a specific molecule or a class of structurally related compounds, offering higher selectivity. thermofisher.com

Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often sufficient, particularly before analysis by robust methods like LC-MS/MS. nih.govresearchgate.net This involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to the sample to denature and precipitate the abundant proteins. nih.govpsu.edu The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. psu.edu

The table below summarizes common extraction techniques and their key parameters as applied in steroid analysis.

| Technique | Matrix | Common Solvents/Sorbents | Typical Recovery | Key Advantages |

| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine, Tissue | Hexane:Diethyl ether, Hexane:Ethyl Acetate nih.govarborassays.com | >95% nih.gov | Simple, low cost |

| Solid-Phase Extraction (SPE) | Urine, Serum, Plasma | C18, Oasis HLB, Molecularly Imprinted Polymers (MIPs) nih.govthermofisher.com | ~85-95% nih.govoup.com | High selectivity, high enrichment, automation-friendly thermofisher.comnih.gov |

| Protein Precipitation | Plasma, Serum | Methanol, Acetonitrile nih.govpsu.edu | >95% nih.gov | Fast, simple, suitable for high-throughput screening nih.govpsu.edu |

Chromatographic Separation Methods (e.g., HPLC, GC)

Once extracted, this compound must be separated from other structurally similar steroids and metabolites before quantification. Chromatography is the cornerstone of this process.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of progesterone and its metabolites. nih.govresearchgate.net Reversed-phase columns, particularly C18 and C8, are standard. nih.gov Separation is achieved by eluting the sample through the column with a mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov The lipophilic nature of steroids causes them to be retained on the nonpolar stationary phase, and they elute at different times based on their relative polarity. For instance, in one system, 4-pregnen-3α-ol-20-one showed a retention time of 18.5 minutes, which was distinct from other related pregnanolone (B1679072) isomers. The use of ultra-high-performance liquid chromatography (UHPLC) with smaller particle columns can achieve faster separations and higher resolution. creative-proteomics.com

Gas Chromatography (GC): GC is another powerful technique, particularly when coupled with mass spectrometry (GC-MS). oup.combioscientifica.com Due to the low volatility of steroids, they must first be chemically modified through a process called derivatization. bioscientifica.com Trimethylsilyl (TMS) ether derivatives are commonly prepared to increase the volatility and improve the chromatographic properties of the analytes. bioscientifica.combioscientifica.com Separation occurs in a long capillary column (e.g., a Zebron ZB-50) based on the boiling points and interactions of the derivatives with the column's stationary phase. bioscientifica.com Different isomers of pregnanolone can be effectively separated using this method. oup.com

The following table outlines typical parameters for chromatographic methods used in the analysis of pregnane (B1235032) steroids.

| Method | Column Type | Mobile/Carrier Gas | Derivatization | Typical Application |

| HPLC/UHPLC | Reversed-phase C18 or C8 nih.govnih.gov | Acetonitrile/Water or Methanol/Water gradient nih.govnih.gov | Not usually required, but can be used to enhance detection nih.gov | Quantification of progesterone metabolites in plasma, serum, and tissue extracts. researchgate.netnih.gov |

| GC | Capillary (e.g., Phenyl-methylpolysiloxane) bioscientifica.com | Helium or Hydrogen | Required (e.g., TMS ethers) bioscientifica.com | Profiling of pregnanolone isomers in plasma and serum. oup.combioscientifica.com |

Spectrometric Detection and Quantification (e.g., Mass Spectrometry, NMR Spectroscopy)

Following chromatographic separation, spectrometric methods are used for the definitive identification and quantification of this compound.

Mass Spectrometry (MS): MS, especially when coupled with chromatography (LC-MS/MS or GC-MS), is the gold standard for steroid analysis due to its exceptional sensitivity and specificity. nih.govnih.gov In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides even greater specificity by selecting a specific precursor ion, fragmenting it, and then detecting a characteristic product ion. creative-proteomics.com This process, known as Multiple Reaction Monitoring (MRM), allows for highly accurate quantification even at very low concentrations (pg/mL range). researchgate.net Ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common in LC-MS. researchgate.nethelsinki.fi For GC-MS, electron ionization (EI) is typically used. oup.com Derivatization can be employed to enhance ionization efficiency and achieve lower detection limits. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is ideal for quantification, NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown compounds. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. Although it has much lower sensitivity than MS and is not suitable for trace quantification in biological samples, it is essential for definitively identifying the structure of a purified metabolite. researchgate.netbohrium.com For example, ¹H NMR and ¹³C NMR were used to confirm the exact chemical structure of a novel progesterone metabolite purified from marmoset urine. bohrium.com

| Technique | Principle | Primary Use in Research | Key Features |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. nih.gov | Highly sensitive and specific quantification of the compound in complex matrices like plasma and serum. nih.govmdpi.com | Femtomolar sensitivity, high throughput, can measure multiple analytes simultaneously. nih.gov |

| GC-MS | Separation by gas chromatography followed by mass-based detection. oup.com | Profiling and quantification of pregnanolone isomers after derivatization. bioscientifica.combioscientifica.com | High resolving power for isomers, requires derivatization. oup.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). researchgate.net | Unambiguous structural identification of purified metabolites. bohrium.com | Provides detailed structural information, low sensitivity. researchgate.net |

Radiometric Assays for Enzyme Activity and Metabolic Flux Studies

Radiometric assays are highly sensitive methods used to study enzyme kinetics and metabolic pathways. nih.gov They are particularly valuable for investigating the formation of this compound by enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD). researchgate.net In these assays, a radiolabeled substrate, such as [¹⁴C]progesterone or [¹⁴C]5α-dihydrotestosterone, is incubated with an enzyme source (e.g., purified enzyme or cell lysate). nih.govresearchgate.net

After the incubation period, the reaction is stopped, and the steroids are extracted. The radiolabeled product (e.g., [¹⁴C]this compound) is then separated from the unreacted substrate using techniques like thin-layer chromatography (TLC). researchgate.netrhea-db.org The radioactivity in the spots corresponding to the substrate and product is quantified using a scintillation counter or autoradiography. researchgate.net This allows for the calculation of the rate of enzyme activity and can be used to determine kinetic parameters like kcat. nih.gov These assays have proven sensitive enough to detect even very low levels of enzyme activity, making them crucial for characterizing enzyme function and the effects of mutations. nih.govresearchgate.net

Immunochemical and Receptor Binding Assays in Research Contexts

Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. giffordbioscience.comresearchgate.net These assays are critical for understanding the potential biological targets of this compound, such as the progesterone receptor or neurotransmitter receptors like the GABAA receptor. nih.gov In a competitive binding assay, a receptor preparation (e.g., from cell or tissue homogenates) is incubated with a fixed concentration of a radiolabeled ligand (a drug known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (this compound). giffordbioscience.comgiffordbioscience.com The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated. giffordbioscience.com This provides crucial information on whether the compound can interact with and potentially modulate the function of a specific receptor. nih.gov

Chemical Synthesis and Structural Modification Studies of 4 Pregnene 3alpha Ol 20 One

Laboratory Synthesis Routes from Precursor Steroids

The laboratory synthesis of 4-pregnene-3alpha-ol-20-one and related compounds often starts from readily available steroid precursors. Progesterone (B1679170) (4-pregnene-3,20-dione) is a common starting material. nih.govresearchgate.net The conversion of progesterone to this compound involves the stereoselective reduction of the 3-keto group.

One established method utilizes reducing agents to achieve this transformation. For instance, the reduction of progesterone using freshly prepared aluminum isopropoxide in isopropyl alcohol can yield a mixture of pregnenediols, including the 3α-hydroxy derivative. nih.gov The yields of the different stereoisomers can vary, with one study reporting approximately 19% for 4-pregnene-3α,20α-diol and 30% for 4-pregnene-3α,20β-diol. nih.gov

Another key precursor in steroid synthesis is pregnenolone (B344588) (5-pregnen-3β-ol-20-one). mdpi.comnih.govnih.gov While not a direct precursor for this compound without several steps, its versatile structure is a foundational element in the synthesis of many pregnane (B1235032) derivatives. mdpi.comnih.govnih.gov The synthesis of various pregnane derivatives often involves intermediates derived from pregnenolone. nih.gov

The following table summarizes common precursors for the synthesis of this compound and related compounds:

| Precursor Steroid | Resulting Product(s) | Key Transformation |

| Progesterone (4-pregnene-3,20-dione) | 4-Pregnene-3α,20α-diol, 4-Pregnene-3α,20β-diol | Reduction of the 3-keto and 20-keto groups |

| Pregnenolone (5-pregnen-3β-ol-20-one) | Various pregnane derivatives | Isomerization and reduction reactions |

| Estrone-3-methyl ether | 21-hydroxy-19-norpregna-4-en-3-one (intermediate for other steroids) | Multi-step synthesis |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic and enzymatic methods offer highly selective routes for the synthesis of steroids, often with high regio- and enantio-selectivity that can be challenging to achieve with traditional chemical methods. nih.gov These approaches utilize whole-cell systems or isolated enzymes to perform specific transformations on steroid substrates.

For example, an E. coli isolate has been identified that can convert desoxycorticosterone into 4-pregnen-20,21-diol-3-one. nih.gov This demonstrates the potential of microbial systems to hydroxylate the pregnane skeleton at specific positions. While this specific product is not this compound, the principle of using microorganisms for selective steroid modification is highly relevant.

Enzymes such as 3α-hydroxysteroid dehydrogenases (3α-HSDs) are crucial for the synthesis of 3α-hydroxy steroids. mdpi.comfrontiersin.org These enzymes catalyze the reduction of a 3-keto group to a 3α-hydroxyl group. mdpi.comfrontiersin.org In the biosynthesis of neuroactive steroids like allopregnanolone (B1667786), 3α-HSDs play a key role in the final step of their formation from 5α-dihydroprogesterone. nih.gov Similarly, 20β-hydroxysteroid dehydrogenase (20β-HSD) from neonatal pig testes can reduce 17α-hydroxyprogesterone to 17α,20β-dihydroxy-4-pregnen-3-one. researchgate.net

The use of specific enzymes allows for targeted modifications of the steroid nucleus. For instance, the enzyme 5α-reductase is responsible for the reduction of the double bond at the C4-C5 position of the A-ring, a key step in the synthesis of allopregnanolone from progesterone. researchgate.netnih.gov

The following table provides examples of enzymatic transformations relevant to the synthesis of pregnane derivatives:

| Enzyme | Substrate | Product |

| 3α-Hydroxysteroid dehydrogenase (3α-HSD) | 5α-Dihydroprogesterone | Allopregnanolone |

| 5α-Reductase | Progesterone | 5α-Dihydroprogesterone |

| 20β-Hydroxysteroid dehydrogenase (20β-HSD) | 17α-Hydroxyprogesterone | 17α,20β-Dihydroxy-4-pregnen-3-one |

| E. coli isolate (E132) | Desoxycorticosterone | 4-Pregnen-20,21-diol-3-one |

Derivatization and Analogue Design for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogs of this compound is essential for understanding its structure-activity relationships (SAR). These studies involve systematic modifications of the steroid's chemical structure to probe its interactions with biological targets and to optimize its activity.